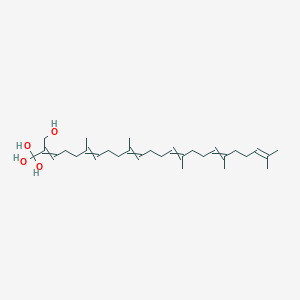![molecular formula C13H11F3N6 B12436556 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B12436556.png)
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is known for its significant antifungal properties and is commonly used in the pharmaceutical industry for the treatment of various fungal infections. Its structure consists of a difluorophenyl group, a fluoro group, and two triazole rings, which contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole rings and the introduction of the difluorophenyl and fluoro groups. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction with propargyl alcohol to form the triazole ring. The resulting intermediate is further reacted with fluorinating agents to introduce the fluoro group .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as copper(I) iodide are employed to facilitate the cyclization reactions .
化学反応の分析
Types of Reactions
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluorophenyl triazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced triazole derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazole derivatives with various nucleophilic groups.
科学的研究の応用
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal diseases such as candidiasis and aspergillosis.
Industry: Used in the development of antifungal coatings and materials.
作用機序
The antifungal activity of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi[4][4].
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole antifungal agent with a similar mechanism of action.
Voriconazole: A second-generation triazole antifungal with enhanced activity against a broader spectrum of fungi.
Itraconazole: A triazole antifungal used for the treatment of systemic fungal infections.
Uniqueness
1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern, which enhances its antifungal activity and selectivity. The presence of both difluorophenyl and fluoro groups contributes to its potency and effectiveness against resistant fungal strains .
特性
分子式 |
C13H11F3N6 |
|---|---|
分子量 |
308.26 g/mol |
IUPAC名 |
1-[2-(2,4-difluorophenyl)-2-fluoro-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H11F3N6/c14-10-1-2-11(12(15)3-10)13(16,4-21-8-17-6-19-21)5-22-9-18-7-20-22/h1-3,6-9H,4-5H2 |
InChIキー |
KOEIAOVEUSZBBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


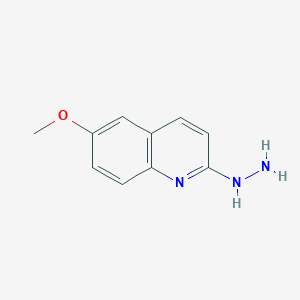


![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)

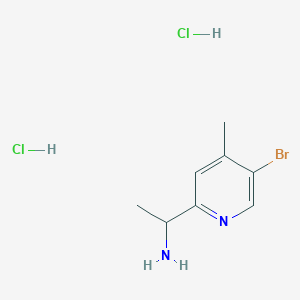

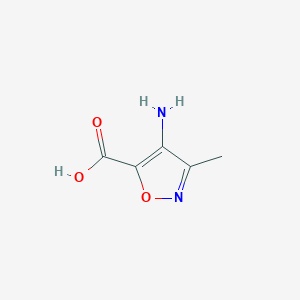

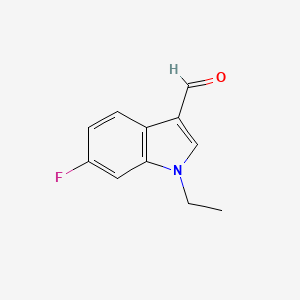
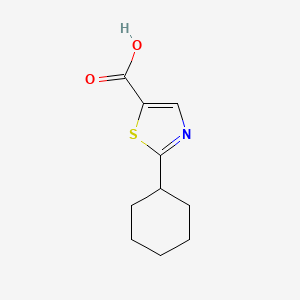
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
